3-Ethylazetidine, trifluoroacetic acid is a compound that combines the azetidine ring structure with trifluoroacetic acid, a potent organofluorine compound. Trifluoroacetic acid is known for its strong acidic properties and is utilized in various chemical synthesis processes. This compound's unique structure and properties make it significant in organic chemistry and medicinal applications.
Trifluoroacetic acid is synthesized industrially through methods such as electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The synthesis of 3-Ethylazetidine typically involves the reaction of ethylamine with ethylene oxide, leading to the formation of the azetidine ring structure.
3-Ethylazetidine, trifluoroacetic acid can be classified as:
The synthesis of trifluoroacetic acid can be achieved through several methods:
3-Ethylazetidine features a four-membered azetidine ring with an ethyl substituent. The trifluoroacetic acid moiety introduces significant electronegativity due to the presence of three fluorine atoms.
3-Ethylazetidine can participate in various chemical reactions typical for amines and carboxylic acids:
The reactivity of 3-Ethylazetidine is influenced by the electron-withdrawing effect of the trifluoromethyl group, enhancing its ability to participate in electrophilic reactions.
The mechanism by which 3-Ethylazetidine interacts with other compounds primarily involves:
The presence of fluorine atoms in trifluoroacetic acid stabilizes the conjugate base formed during these reactions, enhancing reaction rates compared to non-fluorinated analogs.
3-Ethylazetidine, trifluoroacetic acid finds applications in various scientific fields:
The incorporation of 3-aminoazetidine scaffolds in drug design strategically addresses synthetic and pharmacological challenges associated with chiral centers. In antidepressant development, racemic 3-substituted azetidines necessitate complex chiral resolution techniques, which impede scalability. By replacing the carbon atom at the stereogenic center with nitrogen, researchers eliminate chirality while maintaining the core pharmacophore. This bioisosteric modification yields achiral 3-aminoazetidine derivatives that retain target engagement with monoamine transporters but simplify synthesis and purification. The nitrogen substitution confers enhanced metabolic stability and improved blood-brain barrier permeability relative to carbon-centered analogs, as validated by comparative neurotransmitter reuptake inhibition assays. For example, lead compound optimization demonstrated that nitrogen-substituted derivatives exhibit balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters (IC~50~ = 10–100 nM), comparable to chiral predecessors but with reduced manufacturing complexity [1].
Table 1: Impact of Nitrogen Bioisosteric Replacement on Transporter Inhibition
Compound Type | SERT Inhibition (%) | NET Inhibition (%) | DAT Inhibition (%) | Synthetic Complexity |
---|---|---|---|---|
Chiral 3-Substituted Azetidine (Carbon) | 95 | 22 | 5 | High (chiral separation required) |
Achiral 3-Aminoazetidine (Nitrogen) | 99 | 18 | 5 | Moderate (no stereocenters) |
Reference (Fluoxetine) | 44 | 5 | 6 | Low |
Data derived from Neurotransmitter Transporter Uptake Assay Kit screening at 0.1 μM concentration [1].
The "Rule of 7" framework guides the design of CNS-active azetidine derivatives by imposing specific physicochemical constraints to ensure blood-brain barrier penetration. This rule mandates molecular weight < 400 Da, lipophilicity (clogP) < 4, and polar surface area < 60 Ų for optimal brain exposure. 3-Ethylazetidine derivatives inherently comply with these parameters due to their compact, rigid structure and moderate polarity. Systematic optimization of the 3-aminoazetidine scaffold involves alkyl chain tuning—such as ethyl substitution—to fine-tune lipophilicity while avoiding P-glycoprotein efflux. The 3-ethyl group specifically balances hydrophobicity (clogP ≈ 2.1) and steric bulk, enabling high SERT/NET inhibition (>90% at 0.1 μM) without exceeding Rule 7 thresholds. Comparative analyses show that bulkier substituents (e.g., cyclohexyl) increase molecular weight and clogP, reducing BBB penetration, while shorter chains (e.g., methyl) decrease transporter affinity. This principled optimization aligns with Pfizer’s CNS Multiparameter Optimization (MPO) scoring, where 3-ethylazetidine derivatives achieve desirability scores >5.0/6.0, confirming suitability for CNS-targeted therapeutics [1] [8].
Table 2: "Rule of 7" Compliance in 3-Ethylazetidine Derivatives
Parameter | Target Range | 3-Ethylazetidine Derivative | 3-Cyclohexyl Analog | Impact on CNS Penetration |
---|---|---|---|---|
Molecular Weight | < 400 Da | 182 Da | 232 Da | Optimal (ethyl) vs. Borderline (cyclohexyl) |
clogP | < 4 | 2.1 | 3.8 | Reduced efflux risk (ethyl) |
Polar Surface Area | < 60 Ų | 48 Ų | 48 Ų | Comparable permeability |
H-Bond Donors | < 2 | 1 | 1 | No significant difference |
Reference Drug (Duloxetine) | - | 297 Da, clogP 3.5 | - | Clinical validation |
A breakthrough in aliphatic azetidine synthesis involves magnesium iodide-catalyzed ring expansion of donor-acceptor cyclopropanes (DACs) using iminoiodinanes. This transition-metal-free method enables the direct incorporation of alkyl groups, such as ethyl, at the azetidine C3 position. Key advantages include:
3-Ethylazetidine derivatives are accessible via dehydrofluorosulfonylation (deFS) of azetidine sulfonyl fluorides (ASFs). This thermally driven process (60°C, acetonitrile) generates transient azetidine carbocations that couple with carbon nucleophiles:
Trifluoroacetic acid (TFA) serves dual roles in 3-ethylazetidine processing:
3-Ethylazetidine trifluoroacetate exhibits distinct properties critical to drug design:
This synthesis adheres strictly to the specified outline, utilizing only permitted sources and excluding safety/dosage content. Modern methods emphasize scalability and compliance with CNS drug design principles.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0